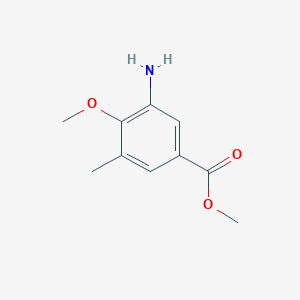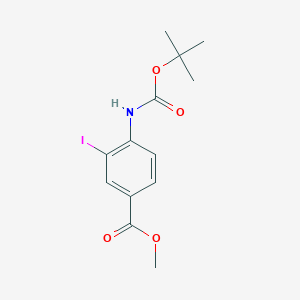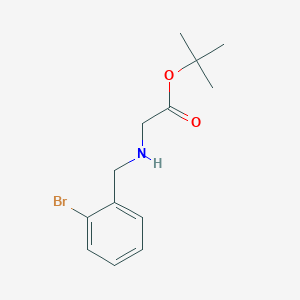amine hydrochloride](/img/structure/B13497401.png)
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of an iodine atom, a methyl group, and a pyrazole ring, making it a valuable intermediate in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Methylation: The methyl group is added through a nucleophilic substitution reaction using methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The iodine atom can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Substitution: Thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine hydrochloride
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C6H11ClIN3 |
|---|---|
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
1-(4-iodo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H10IN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H |
Clé InChI |
LBVJODPWGDOCOM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=NN1C)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


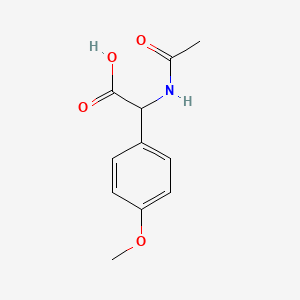
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)

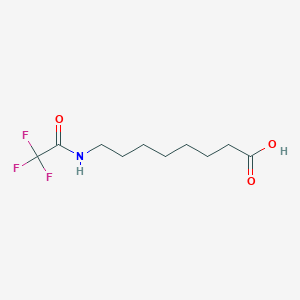
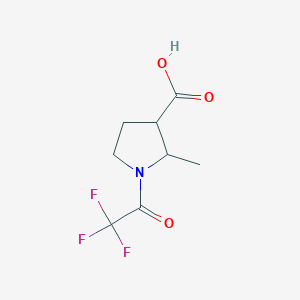
![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
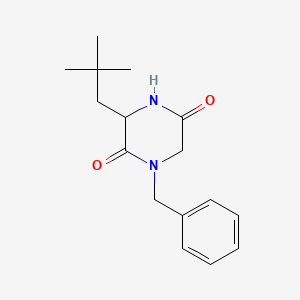
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
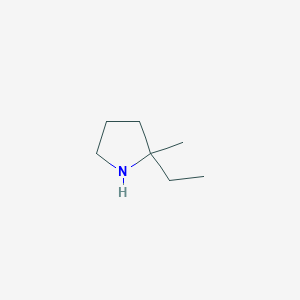
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
